(5-phenyl-1,2-oxazol-3-yl)methyl 2-(4-fluorophenoxy)acetate
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Overview
Description
(5-phenyl-1,2-oxazol-3-yl)methyl 2-(4-fluorophenoxy)acetate is a complex organic compound that belongs to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a phenyl group attached to the oxazole ring and a fluorophenoxy group attached to the acetate moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-phenyl-1,2-oxazol-3-yl)methyl 2-(4-fluorophenoxy)acetate typically involves a multi-step process. One common method is the cycloaddition reaction, where a nitrile oxide reacts with an alkyne to form the oxazole ring. This reaction can be catalyzed by copper (I) or ruthenium (II) to enhance the yield and selectivity . The phenyl group can be introduced through a Friedel-Crafts acylation reaction, while the fluorophenoxyacetate moiety can be synthesized via esterification of 4-fluorophenol with chloroacetic acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. Metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
(5-phenyl-1,2-oxazol-3-yl)methyl 2-(4-fluorophenoxy)acetate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Amines, thiols
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can have different biological and chemical properties .
Scientific Research Applications
(5-phenyl-1,2-oxazol-3-yl)methyl 2-(4-fluorophenoxy)acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of (5-phenyl-1,2-oxazol-3-yl)methyl 2-(4-fluorophenoxy)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation . The molecular pathways involved include the inhibition of signal transduction pathways that are crucial for cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic drug containing an oxazole moiety.
Ditazole: A platelet aggregation inhibitor with an oxazole structure.
Mubritinib: A tyrosine kinase inhibitor that includes an oxazole ring.
Oxaprozin: A COX-2 inhibitor with an oxazole component.
Uniqueness
(5-phenyl-1,2-oxazol-3-yl)methyl 2-(4-fluorophenoxy)acetate is unique due to its combination of a phenyl group and a fluorophenoxyacetate moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
(5-phenyl-1,2-oxazol-3-yl)methyl 2-(4-fluorophenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO4/c19-14-6-8-16(9-7-14)22-12-18(21)23-11-15-10-17(24-20-15)13-4-2-1-3-5-13/h1-10H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJIWGCKAPUATRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)COC(=O)COC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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